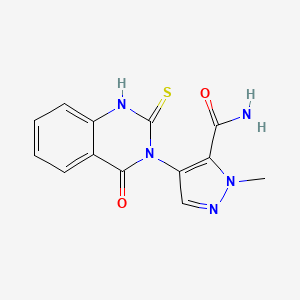![molecular formula C23H24N6O6S B10963728 N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide](/img/structure/B10963728.png)
N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a phenoxy group, and a nitrophenyl group
Preparation Methods
The synthesis of 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE involves multiple steps, typically starting with the formation of the triazole ring. The phenoxy group is introduced through a nucleophilic substitution reaction, while the nitrophenyl group is added via a condensation reaction. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The allyl group can participate in substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, amines, and substituted triazoles.
Scientific Research Applications
2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenoxy group can bind to active sites, inhibiting enzyme activity or modulating receptor function. The nitrophenyl group may also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and phenoxy-substituted molecules. Compared to these compounds, 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]PROPANOHYD
Properties
Molecular Formula |
C23H24N6O6S |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C23H24N6O6S/c1-4-10-28-20(14-35-18-8-6-5-7-9-18)25-27-23(28)36-15(2)22(31)26-24-13-16-11-17(29(32)33)12-19(34-3)21(16)30/h4-9,11-13,15,30H,1,10,14H2,2-3H3,(H,26,31)/b24-13+ |
InChI Key |
WWLBMOMEHGNYIC-ZMOGYAJESA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)COC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC(=C1)[N+](=O)[O-])OC)O)SC2=NN=C(N2CC=C)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)benzyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10963647.png)
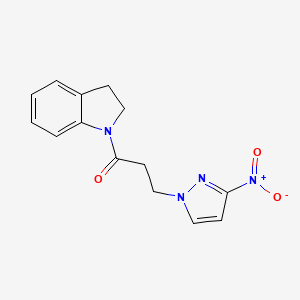
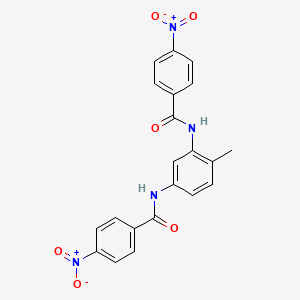
![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10963666.png)
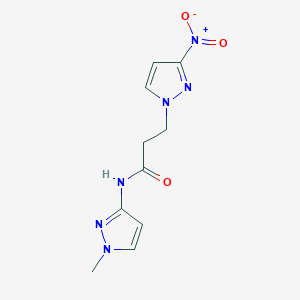
![2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B10963680.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10963692.png)
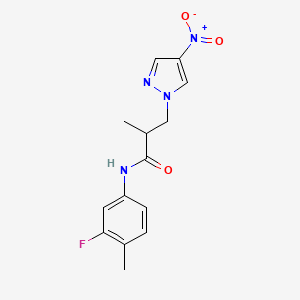
![2-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10963702.png)
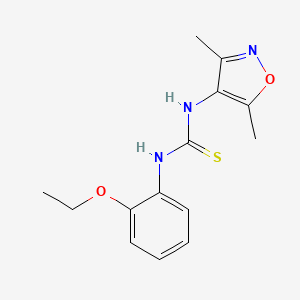
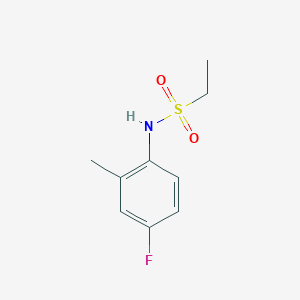
![3-(4-ethoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10963744.png)
